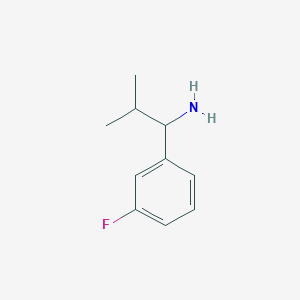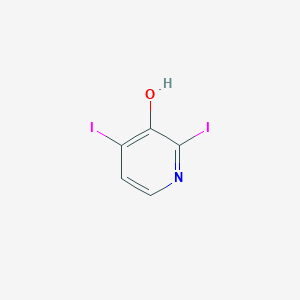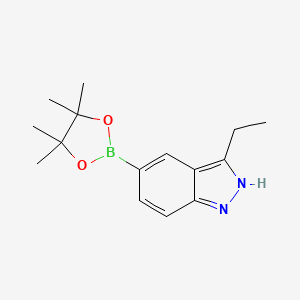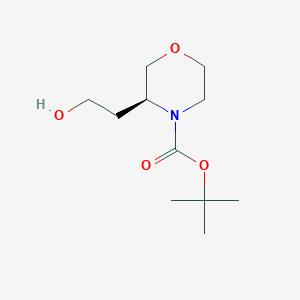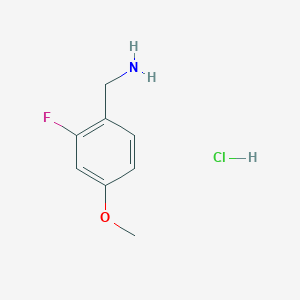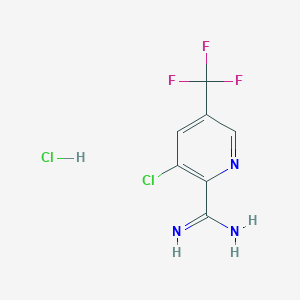
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
説明
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N3 . It has an average mass of 260.044 Da and a monoisotopic mass of 258.989075 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,6H,12H2 . The compound’s structure includes a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 224.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 56 Ų .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Pyrazoles : A study by Bonacorso et al. (2003) described the synthesis of 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazole hydrochlorides, which are structurally related to the compound of interest. These were synthesized via a reaction involving β-methoxyvinyl trifluoromethyl ketones and 2-pyridinecarboxamidrazone (Bonacorso et al., 2003).
Organic Light Emitting Diodes (OLEDs) : Baranoff et al. (2012) researched blue phosphorescent OLEDs based on iridium complexes, which involved the cleavage of picolinate ligands. This study indicates the potential application of such compounds in the development of OLED technology (Baranoff et al., 2012).
Platinum Complexes for OLEDs : Chang et al. (2007) synthesized luminescent platinum(II) complexes containing isoquinolinyl indazolate ligands, with the process involving sodium picolinate and 3-trifluoromethyl-5-(2-pyridyl) pyrazole. This research contributes to the development of materials for OLEDs (Chang et al., 2007).
Synthesis of Antitumor Drugs : Jian-wen (2012) reported on the improved synthesis of the antitumor drug Sorafenib, using an intermediate that is structurally similar to the compound (Jian-wen, 2012).
Chemical and Bioactivity Behavior of Chromium Picolinate Derivatives : Chai et al. (2017) studied chromium(III) picolinate derivatives, examining their chemical activities, such as Fenton-like reactions. This research is significant for understanding the bioactivity of related compounds (Chai et al., 2017).
Trifluoromethyl-Iridium Complexes for OLEDs : Jou et al. (2009) developed a solution-processable high molecule iridium complex, demonstrating its application in creating efficient blue-green OLEDs (Jou et al., 2009).
Safety and Hazards
生化学分析
Biochemical Properties
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s unique chemical structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, potentially leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific metabolic pathways . At high doses, it may cause toxic or adverse effects, including cellular damage and altered organ function. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. For example, the compound may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding the transport and distribution of this compound is essential for its effective use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
特性
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFWUPAZAZUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704348 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-45-8 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


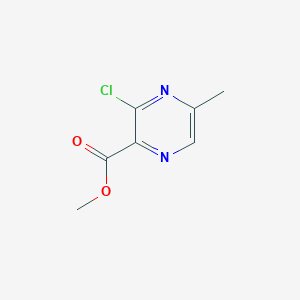
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)

